molecular formula C7H4BrFN2S B1379342 6-Bromo-5-fluorobenzo[d]thiazol-2-amine CAS No. 1022151-32-1

6-Bromo-5-fluorobenzo[d]thiazol-2-amine

Cat. No.: B1379342
CAS No.: 1022151-32-1
M. Wt: 247.09 g/mol
InChI Key: RTANGTWGWAJMPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-5-fluorobenzo[d]thiazol-2-amine is a heterocyclic compound that contains both bromine and fluorine atoms attached to a benzothiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-fluorobenzo[d]thiazol-2-amine typically involves the reaction of 5-fluoro-2-aminobenzenethiol with bromine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective bromination of the benzothiazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-fluorobenzo[d]thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-5-fluorobenzo[d]thiazol-2-amine is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

6-Bromo-5-fluorobenzo[d]thiazol-2-amine (BrF-BTA) is an organic compound belonging to the benzothiazole derivative family. Its unique molecular structure, characterized by the presence of bromine and fluorine substituents along with an amine group, has attracted significant attention in medicinal chemistry for its potential biological activities and therapeutic applications. This article reviews the biological activity of BrF-BTA, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H4BrFN2S. The compound features a benzothiazole core, which is a bicyclic structure comprising both a benzene ring and a thiazole ring. The specific substitution pattern of bromine at position 6 and fluorine at position 5 significantly influences its chemical reactivity and biological interactions.

Biological Activities

BrF-BTA exhibits notable biological activities, particularly in the following areas:

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substituents on the benzothiazole scaffold in enhancing biological activity. For example:

  • Substituent Positioning : Variations in the position of bromine or fluorine atoms significantly affect the compound's reactivity and biological potency.
  • Functional Group Variations : Compounds with different functional groups at specified positions on the benzothiazole ring show varying degrees of cytotoxicity and kinase inhibition .

Comparison Table of Related Compounds

Compound NameStructural FeaturesUnique Aspects
4-Bromo-6-fluorobenzo[d]thiazol-2-amineBromine at position 4Different substitution pattern affecting reactivity
2-Amino-4-bromo-6-fluorobenzothiazoleAmino group at position 2Variation in functional groups influencing activity
5-Chloro-6-fluorobenzo[d]thiazol-2-amineChlorine instead of brominePotentially different metabolic pathways

Case Studies

  • Anticancer Research : A study involving a series of 2-amino-benzothiazole derivatives demonstrated that modifications on the benzothiazole scaffold could enhance antiproliferative potency against various cancer cell lines. For instance, one derivative showed IC50 values ranging from 10.34 to 12.14 μM against tumor cells .
  • Kinase Inhibition Studies : Research has shown that certain derivatives exhibit high selectivity profiles when inhibiting kinases such as CSF1R and VEGFR-2, suggesting that BrF-BTA may share similar inhibitory mechanisms .

Properties

IUPAC Name

6-bromo-5-fluoro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2S/c8-3-1-6-5(2-4(3)9)11-7(10)12-6/h1-2H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTANGTWGWAJMPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)Br)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-3-fluoro-aniline (3.68 g, 19.37 mmol) in glacial AcOH (40 mL) was added ammonium thiocyanate (2.95 g, 38.74 mmol). When the reaction mixture was almost clear, it was placed in a cold water bath and a solution of bromine (3.1 g, 19.37 mmol) in glacial AcOH (10 mL) was added dropwise over a 10 min period. The reaction mixture was stirred at room temperature for 1 h, then it was concentrated in vacuo. The residue was partitioned between 1 N aqueous KOH and ethyl acetate. The aqueous layer was further extracted with ethyl acetate, and the combined organic layers were adsorbed on silica gel. Purification by flash chromatography on silica gel using a gradient of 0-70% ethyl acetate/hexane afforded 2.73 g of 6-bromo-5-fluoro-benzothiazol-2-ylamine as a light yellow solid (57% yield): 1H NMR (DMSO-d6) δ 7.29 (d, 1H), 7.78 (broad s, 2H), 7.99 (d, 1H); MS (m/z) 247, 249 [M+H+]+.
Quantity
3.68 g
Type
reactant
Reaction Step One
Quantity
2.95 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-5-fluorobenzo[d]thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-Bromo-5-fluorobenzo[d]thiazol-2-amine
Reactant of Route 3
Reactant of Route 3
6-Bromo-5-fluorobenzo[d]thiazol-2-amine
Reactant of Route 4
Reactant of Route 4
6-Bromo-5-fluorobenzo[d]thiazol-2-amine
Reactant of Route 5
Reactant of Route 5
6-Bromo-5-fluorobenzo[d]thiazol-2-amine
Reactant of Route 6
6-Bromo-5-fluorobenzo[d]thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.